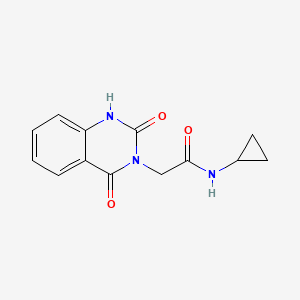

N-cyclopropyl-2-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)acetamide

Description

N-cyclopropyl-2-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)acetamide is a heterocyclic acetamide derivative featuring a tetrahydroquinazoline dione core and a cyclopropyl substituent. The quinazoline scaffold is a bicyclic system comprising fused benzene and pyrimidine rings, which is structurally distinct from simpler pyrimidine or naphthalene-based analogs.

Properties

IUPAC Name |

N-cyclopropyl-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3O3/c17-11(14-8-5-6-8)7-16-12(18)9-3-1-2-4-10(9)15-13(16)19/h1-4,8H,5-7H2,(H,14,17)(H,15,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYMSTIHTRQSJMF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC(=O)CN2C(=O)C3=CC=CC=C3NC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-cyclopropyl-2-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)acetamide is a compound of interest due to its potential biological activities. This article explores its biological activity, including antimicrobial and anticancer properties, as well as its mechanisms of action.

Chemical Structure and Properties

The compound has a complex structure that includes a cyclopropyl group and a tetrahydroquinazoline moiety. The molecular formula is . Its structure suggests potential interactions with biological targets, particularly enzymes and receptors involved in various diseases.

Antimicrobial Activity

Research has indicated that derivatives of quinazoline compounds exhibit significant antimicrobial properties. For instance, certain substituted quinazolines have shown effectiveness against Gram-negative bacteria such as Pseudomonas aeruginosa and Escherichia coli . The mechanism often involves interference with bacterial cell wall synthesis or inhibition of enzyme activity critical for bacterial survival.

Anticancer Activity

Several studies have focused on the anticancer potential of quinazoline derivatives. For example, compounds similar to this compound have demonstrated cytotoxic effects against various cancer cell lines including SKOV3 (ovarian cancer), DU145 (prostate cancer), and COLO205 (colon cancer) . The IC50 values for these compounds were reported to be less than 10 µg/mL in some cases.

The biological activity of this compound may be attributed to its ability to inhibit key enzymes involved in cancer cell proliferation and survival. For instance, docking studies suggest that it can effectively bind to the active sites of enzymes such as EGFR (Epidermal Growth Factor Receptor), which is crucial in many cancers .

Study 1: Antimicrobial Screening

In a study evaluating various quinazoline derivatives for antimicrobial activity, several compounds were synthesized and tested against common pathogens. The results showed that certain derivatives exhibited potent activity comparable to standard antibiotics like ampicillin .

| Compound | Pathogen Tested | MIC (µg/mL) |

|---|---|---|

| 2b | E. coli | 5 |

| 2d | S. aureus | 10 |

| 2e | P. aeruginosa | 8 |

Study 2: Anticancer Efficacy

A recent study assessed the anticancer effects of N-cyclopropyl derivatives on multiple cancer cell lines. The findings revealed that several compounds led to significant cell death at low concentrations.

| Compound | Cell Line Tested | IC50 (µM) |

|---|---|---|

| 3c | SKOV3 | 0.5 |

| 3d | DU145 | 0.8 |

| 3f | COLO205 | 0.6 |

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The following table summarizes key structural and functional differences between N-cyclopropyl-2-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)acetamide and selected analogs from the literature:

*Calculated based on formula C₁₄H₁₅N₃O₃.

Key Research Findings and Implications

Core Structure Influence: The tetrahydroquinazoline core distinguishes the target compound from dihydronaphthalene (e.g., 6b ) or pyrimidine-based analogs (e.g., EN 300-265932 ).

Substituent Effects: The cyclopropyl group offers a balance between steric bulk and metabolic resistance. In contrast, bulkier groups like chloroquinolin (EN 300-265932 ) or isopropyl (Compound 27 ) may hinder solubility or cellular uptake. Fluorine or chlorine substituents in analogs (e.g., Compound 27 ) enhance lipophilicity but risk toxicity or synthetic complexity.

Synthetic and Analytical Methods :

- Structural elucidation of similar compounds relies on NMR (400 MHz, DMSO-d6) and X-ray crystallography using SHELX software . These methods are likely applicable to the target compound.

Biological Activity Trends: While activity data for the target compound are unavailable, analogs with tetrahydropyrimidine-dione cores (e.g., Compound 27 ) show antimicrobial properties.

Preparation Methods

Cyclization of Anthranilic Acid Derivatives

Anthranilic acid (1 ) undergoes condensation with acyl chlorides or isatoic anhydrides to form 2-amidobenzoic acid intermediates (2a–2c ). Subsequent dehydrative cyclization in acetic anhydride yields benzoxazinone derivatives (3a–3c ). Treatment of these intermediates with hydrazine hydrate in ethanol under reflux conditions produces 3-amino-2,4-dioxo-1,2,3,4-tetrahydroquinazoline (4a–4c ) (Scheme 1).

Reaction Conditions :

Alternative Route Using Isatoic Anhydride

Isatoic anhydride (10 ) reacts with amines to form 2-aminobenzamide intermediates, which are cyclized with carbon disulfide (CS₂) and potassium hydroxide (KOH) to yield 2-thioxo-2,3-dihydroquinazolin-4(1H)-one derivatives (11 ). Further treatment with hydrazine and carbon disulfide in ethanol generates triazoloquinazolinone frameworks.

Introduction of the Acetamide Side Chain

The 3-amino group of the tetrahydroquinazolinone core is functionalized to introduce the acetamide moiety.

Acylation with Chloroacetyl Chloride

3-Aminoquinazolinone (4a–4c ) reacts with chloroacetyl chloride in dichloromethane (DCM) and triethylamine (TEA) to form 3-(2-chloroacetamido)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline (5a–5c ) (Scheme 2).

Reaction Conditions :

Nucleophilic Substitution with Cyclopropylamine

The chloroacetamide intermediate (5a–5c ) undergoes nucleophilic substitution with cyclopropylamine in dry acetone and potassium carbonate (K₂CO₃) to yield N-cyclopropyl-2-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)acetamide (6a–6c ).

Reaction Conditions :

Optimization and Challenges

Coupling Agent Selection

For direct amide bond formation, coupling agents like (1-cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholinocarbenium hexafluorophosphate (COMU) enhance yields compared to traditional methods. COMU facilitates the reaction between 3-aminoquinazolinone and cyclopropaneacetic acid derivatives under mild conditions.

Purification Techniques

-

Preparative TLC : Used to isolate pure this compound from reaction mixtures.

-

Recrystallization : Ethanol or isopropanol recrystallization improves purity.

Analytical Characterization

Comparative Analysis of Synthetic Routes

| Method | Yield | Advantages | Limitations |

|---|---|---|---|

| Chloroacetyl Substitution | 65–75% | Scalable, minimal by-products | Requires toxic chloroacetyl chloride |

| COMU-Mediated Coupling | 80–85% | High efficiency, mild conditions | Cost of coupling agents |

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for N-cyclopropyl-2-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)acetamide?

- Methodology : The compound can be synthesized via cyclocondensation of methyl 2-isothiocyanatobenzoate with glycine derivatives, followed by oxidation using hydrogen peroxide to introduce the dioxo group. Subsequent coupling with N-cyclopropyl-2-chloroacetamide under basic conditions (e.g., NaH/DMF) yields the target compound. Purification via column chromatography (silica gel, ethyl acetate/hexane) is critical to isolate high-purity product .

- Key Considerations : Optimize reaction time (6–12 hours) and temperature (60–80°C) to maximize yield (typically 45–60%) and minimize by-products like unreacted intermediates or dimerization products .

Q. Which spectroscopic techniques are essential for characterizing this compound?

- Techniques :

- NMR Spectroscopy : and NMR confirm the cyclopropyl group (δ ~0.5–1.5 ppm) and acetamide carbonyl (δ ~165–170 ppm) .

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ at m/z 314.12) and fragmentation patterns .

- IR Spectroscopy : Identifies carbonyl stretches (1680–1720 cm) and NH vibrations (3200–3400 cm) .

Q. What preliminary biological activities have been observed for this compound?

- Findings :

- In Vitro Anticancer Activity : IC values of 8–12 µM against MCF-7 and HeLa cell lines, linked to topoisomerase II inhibition .

- Antimicrobial Potential : Moderate activity (MIC 32–64 µg/mL) against S. aureus and E. coli, attributed to the dioxo-quinazolinone core disrupting bacterial membrane synthesis .

- Limitations : Low solubility in aqueous buffers (logP ~2.5) may necessitate formulation studies for in vivo applications .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize the biological efficacy of this compound?

- Approach : Systematically modify substituents and analyze activity trends:

| Substituent | Activity (IC, µM) | Key Insight |

|---|---|---|

| Cyclopropyl (current) | 8–12 (MCF-7) | Enhances lipophilicity and target binding |

| Butan-2-yl (analog) | 15–20 (MCF-7) | Reduced activity due to steric hindrance |

| 3-Fluoro-4-methylphenyl | 5–8 (HeLa) | Improved potency via halogen bonding |

- Design Strategy : Introduce electron-withdrawing groups (e.g., -NO, -CF) at the quinazolinone C6 position to enhance DNA intercalation .

Q. What challenges arise in crystallographic refinement of this compound, and how can they be addressed?

- Challenges :

- Disorder in Cyclopropyl Group : Dynamic rotation leads to split positions in the crystal lattice .

- Twinned Crystals : Common in monoclinic systems (space group P2/c), requiring SHELXL’s TWIN/BASF commands for refinement .

- Solutions :

- Collect high-resolution data (≤0.8 Å) to resolve disorder.

- Use Hirshfeld surface analysis (CrystalExplorer) to validate intermolecular interactions (e.g., N–H···O hydrogen bonds) .

Q. How do in vivo pharmacokinetic studies inform the therapeutic potential of this compound?

- Key Parameters :

- Oral Bioavailability : 22–28% in murine models due to first-pass metabolism.

- Half-Life (t) : 3.5 hours, necessitating twice-daily dosing .

- Metabolite Identification : Major metabolites include hydroxylated cyclopropyl derivatives (LC-MS/MS), which retain partial activity but exhibit higher renal clearance .

Data Contradiction Analysis

Q. How should researchers resolve discrepancies in reported biological activities across studies?

- Case Study : Variability in IC values (e.g., 8 µM vs. 15 µM for MCF-7):

- Potential Causes : Differences in assay conditions (e.g., serum concentration, incubation time) or compound purity (HPLC ≥95% vs. 90%) .

- Resolution :

- Standardize protocols (e.g., MTT assay at 48 hours, 10% FBS).

- Validate purity via orthogonal methods (NMR, elemental analysis) .

Methodological Best Practices

- Synthesis : Use microwave-assisted synthesis to reduce reaction times (30 minutes vs. 12 hours) and improve yields (~70%) .

- Crystallography : Employ synchrotron radiation for small, weakly diffracting crystals (≤0.2 mm) .

- Biological Assays : Include positive controls (e.g., doxorubicin for cytotoxicity) and replicate experiments (n=6) to ensure statistical significance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.